

Spectroscopic Profile of 3-Nitro-2-butanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitro-2-butanol

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This technical guide provides a comprehensive overview of the spectroscopic data available for **3-Nitro-2-butanol** (CAS No: 6270-16-2), a nitroalkane alcohol of interest in various chemical and pharmaceutical research domains. This document compiles and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate compound identification, characterization, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Nitro-2-butanol**. Due to the limited availability of fully interpreted public data for this specific molecule, this guide incorporates a combination of reported data from databases such as PubChem and the NIST WebBook, alongside predicted values based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of **3-Nitro-2-butanol** would exhibit distinct signals for the protons on the butanol backbone, influenced by the electron-withdrawing nitro group and the hydroxyl group.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
CH ₃ (C1)	~1.2	Doublet	~6-7
CH (C2)	~4.0-4.2	Multiplet	-
CH (C3)	~4.5-4.7	Multiplet	-
CH ₃ (C4)	~1.5	Doublet	~6-7
OH	Variable	Singlet (broad)	-

¹³C NMR (Carbon NMR) Data

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The presence of the electronegative nitro and hydroxyl groups will cause a downfield shift for the adjacent carbon atoms (C2 and C3).

Carbon Assignment	Predicted Chemical Shift (ppm)
C1	~15-20
C2	~70-75
C3	~85-90
C4	~18-23

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **3-Nitro-2-butanol** is expected to show strong absorptions corresponding to the O-H, C-H, and N-O bonds.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3600-3200	Strong, Broad
C-H stretch (alkane)	3000-2850	Medium-Strong
N=O asymmetric stretch (nitro group)	1560-1540	Strong
N=O symmetric stretch (nitro group)	1380-1360	Strong
C-O stretch (alcohol)	1100-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. The NIST Mass Spectrometry Data Center reports GC-MS data for **3-Nitro-2-butanol**.^[1]

m/z	Relative Intensity	Possible Fragment
45	Most Abundant	[C ₂ H ₅ O] ⁺
55	Second Highest	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺
43	Third Highest	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺

Experimental Protocols

While specific, detailed experimental protocols for acquiring the spectroscopic data of **3-Nitro-2-butanol** are not readily available in the public domain, the following outlines are based on standard laboratory procedures for similar organic compounds.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A small amount of **3-Nitro-2-butanol** is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer, such as a Varian A-60 for ^1H NMR or a Varian XL-100 for ^{13}C NMR, as indicated by available data.[\[1\]](#)
- **Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a single pulse experiment is typically performed. For ^{13}C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (FTIR)

- **Sample Preparation:** For a neat analysis, a drop of liquid **3-Nitro-2-butanol** is placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[\[1\]](#)
- **Instrumentation:** An FTIR spectrometer, such as a DIGILAB FTS-14, is used.[\[1\]](#)
- **Data Acquisition:** A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

- **Sample Introduction:** The sample is injected into a gas chromatograph (GC), which separates the components of the sample. The separated components then enter the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Nitro-2-butanol**.

Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Nitro-2-butanol | C₄H₉NO₃ | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
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